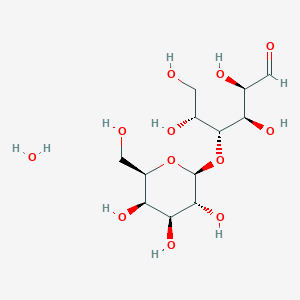
d-(+)-Lactose monohydrate
Overview
Description
Pharmatose 200M is a highly consistent monohydrate lactose produced by DFE Pharma. It is a pure white, highly crystalline, milled lactose used primarily as an excipient in the pharmaceutical industry. Due to its fine nature and relatively high surface area, Pharmatose 200M compacts well, making it ideal for use in tablets, capsules, and extrusion spheronization .
Preparation Methods
Pharmatose 200M is produced through mechanical milling of lactose to achieve varying degrees of particle sizes. This process allows pharmaceutical companies to choose the grade that best fits their formulation needs. The typical production site for Pharmatose 200M is in Veghel, The Netherlands .
Synthetic Routes and Reaction Conditions
The production of Pharmatose 200M involves the mechanical milling of lactose monohydrate. The lactose is milled to different particle sizes, which enhances its compressibility and suitability for various pharmaceutical applications. The milling process is carefully controlled to ensure consistency in particle size distribution and other physical properties .
Industrial Production Methods
In industrial settings, Pharmatose 200M is produced in large quantities using advanced milling equipment. The process involves the following steps:
Raw Material Selection: High-purity lactose monohydrate is selected as the starting material.
Milling: The lactose is mechanically milled to achieve the desired particle size distribution.
Quality Control: The milled lactose is subjected to rigorous quality control tests to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Pharmatose 200M, being a form of lactose, undergoes various chemical reactions typical of carbohydrates. These include:
Types of Reactions
Oxidation: Lactose can be oxidized to lactobionic acid using oxidizing agents such as bromine water.
Reduction: Lactose can be reduced to lactitol using reducing agents like sodium borohydride.
Hydrolysis: Lactose undergoes hydrolysis in the presence of acids or enzymes like lactase to yield glucose and galactose.
Common Reagents and Conditions
Oxidation: Bromine water, mild acidic conditions.
Reduction: Sodium borohydride, aqueous or alcoholic medium.
Hydrolysis: Dilute acids (e.g., hydrochloric acid) or enzymes (e.g., lactase), moderate temperatures.
Major Products Formed
Oxidation: Lactobionic acid.
Reduction: Lactitol.
Hydrolysis: Glucose and galactose.
Scientific Research Applications
Pharmatose 200M has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry
In chemistry, Pharmatose 200M is used as a standard for calibrating analytical instruments and as a reagent in various chemical reactions involving carbohydrates .
Biology
In biological research, Pharmatose 200M is used as a carbon source in microbial culture media. It supports the growth of lactose-fermenting microorganisms and is used in studies related to carbohydrate metabolism .
Medicine
In the pharmaceutical industry, Pharmatose 200M is primarily used as an excipient in the formulation of tablets and capsules. Its excellent compressibility and binding properties make it an ideal filler-binder in solid dosage forms .
Industry
Pharmatose 200M is also used in the food industry as a sweetener and stabilizer. Its high purity and consistency make it suitable for use in various food products .
Mechanism of Action
Pharmatose 200M exerts its effects primarily through its physical properties rather than chemical interactions. As an excipient, it acts as a filler-binder, providing bulk and cohesion to tablet formulations. Its fine particle size and high surface area enhance its compressibility, allowing for the formation of stable and uniform tablets .
Comparison with Similar Compounds
Pharmatose 200M can be compared with other milled lactose products such as Lactochem and Respitose. These compounds share similar properties but differ in their particle size distribution and specific applications.
Similar Compounds
Uniqueness of Pharmatose 200M
Pharmatose 200M is unique in its high consistency and fine particle size, making it particularly suitable for applications requiring excellent compressibility and binding properties. Its versatility in various pharmaceutical processes, such as wet granulation and extrusion spheronization, sets it apart from other milled lactose products .
Properties
IUPAC Name |
(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11.H2O/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12;/h1,4-12,14-21H,2-3H2;1H2/t4-,5+,6+,7+,8-,9-,10+,11+,12-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDJFVFTHLOSDW-XBLONOLSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O)O)O.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64044-51-5 | |
| Record name | Lactose, monohydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64044-51-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,7,11,18,22,24-hexahydroxy-13-(hydroxymethyl)-16-methyloctacyclo[13.11.1.12,10.03,8.04,25.019,27.021,26.014,28]octacosa-1(27),2(28),3,5,7,10,12,14,16,18,21,23,25-tridecaene-9,20-dione](/img/structure/B7828684.png)


![N-[3-aminopropyl(propyl)amino]-N-hydroxynitrous amide](/img/structure/B7828707.png)


![(2S,4S,5R)-2-[(4-aminophenyl)methylsulfanyl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B7828732.png)


![(4S,5S)-6-[[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol](/img/structure/B7828755.png)

![(3R,5S)-6-[[(2S,3R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol](/img/structure/B7828762.png)
![[(3S,4R,5S,6S)-3,4-diacetyloxy-6-chloro-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate](/img/structure/B7828772.png)
